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Compound of Interest

Compound Name: Durlobactam

Cat. No.: B607225 Get Quote

A deep dive into the enhanced antibacterial activity of durlobactam in combination with other

antibiotics, supported by in vitro and clinical data.

For researchers and drug development professionals navigating the landscape of antibiotic

resistance, understanding the synergistic potential of new agents is paramount. Durlobactam,

a novel β-lactamase inhibitor, has emerged as a promising candidate to restore the activity of

β-lactam antibiotics against challenging Gram-negative pathogens, particularly Acinetobacter

baumannii. This guide provides a comprehensive comparison of the synergistic activity of

durlobactam with various antibiotics, presenting key experimental data and methodologies to

inform further research and development.

Mechanism of Action: A Two-Pronged Attack
Durlobactam, a diazabicyclooctane β-lactamase inhibitor, exhibits broad-spectrum activity

against Ambler class A, C, and D serine β-lactamases.[1][2] These enzymes are a primary

mechanism of resistance in many multidrug-resistant bacteria. By inhibiting these β-

lactamases, durlobactam protects its partner antibiotic from degradation, allowing it to reach

its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effects.[1][2] The

most studied and clinically advanced combination is with sulbactam, another β-lactamase

inhibitor that also possesses intrinsic antibacterial activity against A. baumannii through PBP

inhibition.[2][3] This dual mechanism of β-lactamase inhibition and direct antibacterial action

forms the foundation of the potent synergy observed.
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Mechanism of Action of Sulbactam-Durlobactam

In Vitro Synergistic Activity: A Quantitative
Comparison
The synergistic potential of durlobactam in combination with various antibiotics has been

extensively evaluated using in vitro methods such as checkerboard assays and time-kill

studies. These experiments provide quantitative measures of synergy, primarily against

multidrug-resistant (MDR) and extensively drug-resistant (XDR) A. baumannii.

Checkerboard Synergy Assays
Checkerboard assays are a standard method to assess the in vitro interaction between two

antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration

(FIC) index, where an FIC index of ≤0.5 is indicative of synergy.

Table 1: Summary of Checkerboard Synergy Studies of Sulbactam/Durlobactam against A.

baumannii
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Combinatio
n Partner

Number of
Isolates
Tested

Synergy
(FIC ≤ 0.5)

Indifference
(0.5 < FIC ≤
4)

Antagonism
(FIC > 4)

Reference

Cefepime 22
≥95% of

strains
<5% 0% [4]

Meropenem 22
≥95% of

strains
<5% 0% [4]

Cefiderocol 22
≥95% of

strains
<5% 0% [4]

Ceftazidime-

avibactam
22

≥95% of

strains
<5% 0% [4]

Piperacillin-

tazobactam
22

≥95% of

strains
<5% 0% [4]

Eravacycline 21 61.9% 38.1% 0% [4]

Omadacyclin

e
21 52.4% 47.6% 0% [4]

Minocycline 21

Less

frequently

observed

- 0% [4]

Doxycycline 21

Less

frequently

observed

- 0% [4]

Amikacin 21 42.9% 57.1% 0% [4]

Tobramycin 21 28.6% 71.4% 0% [4]

Ciprofloxacin 21 14.3% 85.7% 0% [4]

Rifampin 21 19.0% 81.0% 0% [4]

Data compiled from a study on highly drug-resistant A. baumannii strains.[4]
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Time-Kill Assays
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial

combinations over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the

combination compared with the most active single agent.

Table 2: Summary of Time-Kill Assay Results for Sulbactam/Durlobactam Combinations
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Combination
Partner

Bacterial Species Key Findings Reference

Cefepime A. baumannii

Synergy observed

against an isolate with

an elevated

sulbactam-

durlobactam MIC (32

mg/L).

[5][6]

Cefepime P. aeruginosa

Synergy observed

against all tested

isolates.

[5][6]

Cefepime E. coli

Synergy observed

against an isolate with

an elevated

sulbactam-

durlobactam MIC

(>128 mg/L).

[5][6]

Cefepime K. pneumoniae

Synergy against one

isolate and additive

effects against two

others.

[5][6]

Meropenem A. baumannii

Selected

combinations

demonstrated rapid

and sustained

bactericidal activity.

[4]

Cefiderocol A. baumannii

Selected

combinations

demonstrated rapid

and sustained

bactericidal activity.

[4]

Ceftazidime/avibacta

m

A. baumannii Selected

combinations

demonstrated rapid

[4]
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and sustained

bactericidal activity.

Piperacillin/tazobacta

m
A. baumannii

Selected

combinations

demonstrated rapid

and sustained

bactericidal activity.

[4]

Eravacycline A. baumannii

Selected

combinations

demonstrated rapid

and sustained

bactericidal activity.

[4]

Clinical Evidence: The ATTACK Trial
The landmark Phase 3 ATTACK trial evaluated the efficacy and safety of sulbactam-

durlobactam compared to colistin, both in combination with imipenem-cilastatin, for the

treatment of serious infections caused by carbapenem-resistant A. baumannii-calcoaceticus

complex (ABC).[7][8][9][10]

Table 3: Key Outcomes of the Phase 3 ATTACK Trial

Outcome

Sulbactam-
Durlobactam +
Imipenem-
Cilastatin (n=63)

Colistin +
Imipenem-
Cilastatin (n=62)

Treatment
Difference (95% CI)

28-Day All-Cause

Mortality
19.0% (12/63) 32.3% (20/62) -13.2% (-30.0, 3.5)

Clinical Cure at Test of

Cure
61.9% 40.3% 21.6% (2.9, 40.3)

Nephrotoxicity 13.2% 37.6% -24.4% (p=0.0002)
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The trial demonstrated the non-inferiority of sulbactam-durlobactam to colistin for the primary

endpoint of 28-day all-cause mortality and showed a statistically significant improvement in

clinical cure rates.[7][8][9] Notably, sulbactam-durlobactam was associated with a significantly

lower incidence of nephrotoxicity.[8][9]

Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the

interpretation and replication of the findings.

Checkerboard Assay Protocol
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The checkerboard assays involved preparing serial dilutions of sulbactam-durlobactam and

the combination antibiotic in a 96-well microtiter plate.[4] Each well was then inoculated with a

standardized bacterial suspension. Following incubation, the minimum inhibitory concentration

(MIC) for each combination was determined, and the FIC index was calculated to assess the

nature of the interaction.[4]

Time-Kill Assay Protocol
Time-kill assays were performed to assess the bactericidal activity of the antibiotic

combinations.[5] Bacterial cultures were exposed to the antibiotics alone and in combination at

clinically relevant concentrations.[5] Aliquots were removed at various time points (e.g., 0, 2, 4,

8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria

(CFU/mL). Synergy was defined as a ≥2-log10 reduction in CFU/mL with the combination

compared to the most active single agent at 24 hours.[5]

ATTACK Clinical Trial Protocol
The ATTACK trial was a multicenter, randomized, active-controlled, phase 3, non-inferiority

clinical trial.[9] Patients with serious infections caused by carbapenem-resistant Acinetobacter

baumannii-calcoaceticus complex were randomized to receive either sulbactam-durlobactam
(1g/1g) intravenously every 6 hours or colistin intravenously every 12 hours.[9] Both groups

also received imipenem-cilastatin as background therapy.[9] The primary endpoint was 28-day

all-cause mortality.[9]

Conclusion
The available in vitro and clinical data strongly support the synergistic activity of durlobactam,

particularly in combination with sulbactam, against highly resistant Acinetobacter baumannii.

The ability of durlobactam to restore the efficacy of β-lactam antibiotics offers a much-needed

therapeutic option for infections with limited treatment choices. Further research into

combinations with other antibiotics and against a broader range of pathogens is warranted to

fully elucidate the clinical utility of this promising new agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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